(1R,2S)-2-(Benzylamino)cyclohexan-1-OL hydrochloride

Asymmetric Catalysis Chiral Ligand Design Enantioselective Phenyl Transfer

(1R,2S)-2-(Benzylamino)cyclohexan-1-OL hydrochloride (CAS 1212095-50-5) is a cis-configured, enantiomerically defined N-benzyl-protected 1,2-amino alcohol hydrochloride salt with molecular formula C₁₃H₂₀ClNO and molecular weight 241.76 g·mol⁻¹. It belongs to the broader class of 2-aminocyclohexanol derivatives, which are privileged scaffolds in asymmetric catalysis and medicinal chemistry due to the β-amino alcohol pharmacophore.

Molecular Formula C13H20ClNO
Molecular Weight 241.76 g/mol
Cat. No. B12054722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-2-(Benzylamino)cyclohexan-1-OL hydrochloride
Molecular FormulaC13H20ClNO
Molecular Weight241.76 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)NCC2=CC=CC=C2)O.Cl
InChIInChI=1S/C13H19NO.ClH/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11;/h1-3,6-7,12-15H,4-5,8-10H2;1H/t12-,13+;/m0./s1
InChIKeyLIVWXXSFUGDHHA-JHEYCYPBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2S)-2-(Benzylamino)cyclohexan-1-OL Hydrochloride – Procurement-Grade Chiral cis-Amino Alcohol Building Block


(1R,2S)-2-(Benzylamino)cyclohexan-1-OL hydrochloride (CAS 1212095-50-5) is a cis-configured, enantiomerically defined N-benzyl-protected 1,2-amino alcohol hydrochloride salt with molecular formula C₁₃H₂₀ClNO and molecular weight 241.76 g·mol⁻¹ . It belongs to the broader class of 2-aminocyclohexanol derivatives, which are privileged scaffolds in asymmetric catalysis and medicinal chemistry due to the β-amino alcohol pharmacophore [1]. The (1R,2S) absolute configuration places the hydroxyl and benzylamino substituents in a cis relationship on the cyclohexane ring, a stereochemical arrangement that fundamentally alters the molecule's chelation geometry, ligand performance, and physicochemical properties relative to its trans diastereomers [1][2].

Why Generic Substitution Fails – The Stereochemical and Salt-Form Identity of (1R,2S)-2-(Benzylamino)cyclohexan-1-OL HCl Cannot Be Ignored


The 2-benzylaminocyclohexanol scaffold exists in four distinct stereoisomers—cis-(1R,2S), cis-(1S,2R), trans-(1R,2R), and trans-(1S,2S)—that are not functionally interchangeable. The cis-(1R,2S) configuration dictates an anti-periplanar chelation geometry in zinc-mediated asymmetric phenyl transfer reactions, delivering up to 5-fold higher enantioselectivity compared to the trans isomer [1]. Furthermore, the hydrochloride salt form is not a trivial formulation choice: it provides defined stoichiometric composition, enhanced aqueous solubility via pH-dependent protonation, and distinct GHS toxicological classification (H302, H315, H319, H335) compared to the free base . Substituting the free base, a different stereoisomer, or even the methanol-homolog analog (cis-2-benzylaminocyclohexanemethanol) can lead to divergent reaction outcomes, resolution efficiency, and regulatory compliance in pharmaceutical intermediate supply chains [1][2].

Quantitative Differentiation Evidence: (1R,2S)-2-(Benzylamino)cyclohexan-1-OL Hydrochloride vs. Next-Best Alternatives


cis-(1R,2S) Ligand Scaffold Delivers 5-Fold Higher Enantioselectivity than trans-(1S,2S) in Asymmetric Phenyl Transfer Catalysis

When the parent cis-(1R,2S) and trans-(1S,2S) 2-aminocyclohexanol scaffolds are converted into N-pyrrolidinyl tertiary amino alcohol ligands and tested in the diethylzinc/diphenylzinc-mediated asymmetric phenyl transfer to p-chlorobenzaldehyde, the cis-derived ligand (1R,2S)-15 achieves 60% ee (R) while the trans-derived ligand (1S,2S)-1 delivers only 12% ee (S), representing a 5.0-fold enantioselectivity advantage for the cis configuration [1]. Furthermore, the cis-piperidinyl analogue (1R,2S)-16 reaches 80% ee, the highest enantioselectivity recorded across all tested ligand scaffolds in the study [1]. The authors explicitly note that open-chain tertiary β-amino alcohols with an anti configuration—corresponding to a cis disubstitution pattern in the zinc chelate—are generally superior ligands to their syn (trans) counterparts [1]. This stereochemical advantage is intrinsic to the (1R,2S) absolute configuration and cannot be replicated by any trans diastereomer.

Asymmetric Catalysis Chiral Ligand Design Enantioselective Phenyl Transfer

Hydrochloride Salt Offers Defined Stoichiometry and Superior Aqueous Solubility vs. Free Base for Biological Assay Compatibility

The hydrochloride salt of (1R,2S)-2-(benzylamino)cyclohexan-1-ol (MW 241.76, C₁₃H₂₀ClNO) provides a stoichiometrically defined, crystalline solid with a documented purity specification of 98% . In contrast, the free base (MW 205.30, C₁₃H₁₉NO) lacks the protonated ammonium center that enables pH-dependent aqueous solubility [1]. The hydrochloride salt's reversible protonation equilibrium (pKa of the conjugate acid ≈ 9–10 for secondary benzylammonium ions) means that at physiological or acidic assay pH, the compound exists predominantly in its water-soluble protonated form, facilitating homogeneous solution-phase biological testing without the need for organic co-solvents [1]. The salt form also carries a defined GHS hazard profile (H302 harmful if swallowed, H315 skin irritation, H319 eye irritation, H335 respiratory irritation), enabling proper safety assessment in procurement workflows .

Formulation Chemistry Biological Assay Development Salt Selection

Mandelic Acid Resolution Protocol Enables Access to >99% ee Enantiopure Material – A Defined Purity Benchmark Lacking for Racemic or Low-ee Commercial Alternatives

The Schiffers–Bolm resolution protocol, employing sequential treatment with (R)- and (S)-mandelic acid, delivers both enantiomers of trans-2-(N-benzyl)amino-1-cyclohexanol with >99% enantiomeric excess (ee) [1]. The same resolution methodology was successfully extended to the cis isomer series, yielding enantiopure (1R,2S)-cis-2-(N-benzyl)amino-1-cyclohexanol (the debenzylated analogue of the target compound scaffold) in 67% overall yield after two recrystallizations of the (S)-mandelic acid salt [1]. This establishes a validated, literature-documented pathway to material of defined >99% ee for the cis-(1R,2S) scaffold. In contrast, commercially available racemic trans-2-(benzylamino)cyclohexanol or low-ee mixtures lack this documented resolution benchmark, leaving end-users to independently develop and validate enantiopurity attainment [2]. The mandelic acid resolving agent can be recovered almost quantitatively via a simple aqueous workup, making the protocol economically viable at scale [1].

Chiral Resolution Enantiomeric Purity Quality Control

cis-(1R,2S) Benzylamino Alcohol Scaffold – Direct Precursor to Superior Tertiary Amine Ligands via Debenzylation-Alkylation Sequence

The N-benzyl protecting group on (1R,2S)-2-(benzylamino)cyclohexan-1-ol hydrochloride enables a clean debenzylation–alkylation sequence that is not equally accessible from alternative N-substituted analogs. Following hydrogenolytic debenzylation (H₂, Pd/C), the resulting enantiopure cis-2-aminocyclohexanol can be doubly alkylated to generate a diverse library of cis-configured tertiary amino alcohol ligands [1]. In the Schiffers study, this sequence was executed on the cis scaffold to produce ligands (1R,2S)-15 through (1R,2S)-18, which were directly compared against their trans counterparts in asymmetric catalysis (see Evidence Item 1) [1]. The N-benzyl group thus serves a dual function: as a protecting group during the resolution step (enhancing crystallinity of the mandelic acid diastereomeric salt) and as a latent secondary amine for downstream diversification [1]. Analogs bearing N-methyl, N-acetyl, or N-Boc protecting groups would require entirely different resolution strategies and may not benefit from the same crystallization-driven enantiomeric enrichment observed with the N-benzyl derivative [1][2].

Ligand Synthesis Chiral Building Block Tertiary Amine Derivatization

Highest-Value Application Scenarios for (1R,2S)-2-(Benzylamino)cyclohexan-1-OL Hydrochloride Based on Quantitative Differentiation Evidence


Asymmetric Phenyl Transfer and Diarylzinc Addition Catalysis – Ligand Precursor Selection

For synthetic methodology groups developing or optimizing catalytic asymmetric aryl transfer reactions to aldehydes, the (1R,2S)-cis benzylamino alcohol hydrochloride is the preferred building block for generating tertiary amino alcohol ligands. As established in Section 3, the cis-(1R,2S) scaffold provides a 5.0-fold higher enantioselectivity over the trans isomer in the pyrrolidinyl ligand series (60% ee vs. 12% ee), and the piperidinyl derivative reaches 80% ee—the highest recorded across all tested ligand scaffolds . This compound should be procured specifically as the (1R,2S)-cis enantiomer in hydrochloride salt form to ensure defined stoichiometry during the subsequent debenzylation–dialkylation sequence. Procuring the racemate or the trans isomer would require additional resolution steps and cannot deliver the demonstrated enantioselectivity advantage.

Enantiopure cis-2-Aminocyclohexanol Production for Pharmaceutical Intermediate Supply Chains

The hydrochloride salt of (1R,2S)-2-(benzylamino)cyclohexan-1-ol serves as an isolable, analytically defined precursor to cis-(1R,2S)-2-aminocyclohexanol—a chiral 1,2-amino alcohol fragment present in multiple bioactive molecule classes including β-blocker analogs and enzyme inhibitors . The validated mandelic acid resolution protocol delivers >99% ee material, and the N-benzyl group facilitates diastereomeric salt crystallization while the hydrochloride salt form ensures batch-to-batch stoichiometric consistency at the procurement stage . Following catalytic hydrogenolytic debenzylation (H₂, Pd/C), the free cis-2-aminocyclohexanol is ready for immediate incorporation into target molecules without stereochemical erosion .

Aqueous-Phase Biological Assay Development Requiring Defined Salt Stoichiometry

For biochemical and pharmacological assay workflows that require aqueous solubility at physiological pH, the hydrochloride salt form of (1R,2S)-2-(benzylamino)cyclohexan-1-ol is the appropriate procurement choice over the free base. The protonated benzylammonium moiety (pKa ~9–10) ensures >90% ionized species at assay-relevant pH 7.4, providing water solubility without requiring DMSO or organic co-solvents that may interfere with protein targets or cellular membranes . The defined GHS hazard classification (H302, H315, H319, H335) and certificate of analysis-backed purity specification (98%) further support its suitability for regulated laboratory environments .

Chiral Resolution Method Development – Reference Compound for cis-Amino Alcohol Scaffold Validation

Given that the closely related methanol analog, cis-(1R,2S)-(+)-2-(benzylamino)cyclohexanemethanol, is an established chiral resolution reagent for racemic carboxylic acids—including chrysanthemumic acids and 2-(3-methoxybenzyl)succinic acid —the (1R,2S)-2-(benzylamino)cyclohexan-1-ol hydrochloride can serve as a reference standard or starting material for developing novel resolution protocols. Its cis-(1R,2S) stereochemistry and N-benzyl functionality enable diastereomeric salt formation with chiral acids, and its availability as a defined hydrochloride salt simplifies stoichiometric calculations during method development .

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